molecular formula C7H10N2OS B2385415 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 2059955-08-5

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B2385415
CAS No.: 2059955-08-5
M. Wt: 170.23
InChI Key: AILBQPZDBRQCMU-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a thiadiazole ring

Preparation Methods

The synthesis of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of tert-butyl hydrazine with carbon disulfide, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The thiadiazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in various industrial applications.

Comparison with Similar Compounds

5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde can be compared with other similar compounds such as:

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: This compound also contains a thiadiazole ring but with an amino group instead of an aldehyde group.

    5-tert-Butyl-2-methylamino-1,3,4-thiadiazole: Similar in structure but with a methylamino group.

    1,3,4-Thiadiazole-2,5-dithiol: Contains two thiol groups instead of an aldehyde group

Properties

IUPAC Name

5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILBQPZDBRQCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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